molecular formula C24H28N6O3S B2889061 1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189646-37-4

1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2889061
M. Wt: 480.59
InChI Key: OWUIJVLEJDBNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis involved the use of piperazine and potassium carbonate in chloroform at room temperature .


Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound was part of a series that was evaluated for their neuroprotective and anti-neuroinflammatory activity . This involved cell viability assays (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds incorporating elements of the structure have been synthesized and tested for their antimicrobial activities. For instance, novel derivatives of 1,2,4-triazole have been synthesized and found to exhibit good to moderate antimicrobial activities against various microorganisms. These include efforts to explore the antimicrobial potential of various synthetically modified derivatives of triazole and triazolopyrimidines, which indicate a potential application of similar compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Biological Evaluation as Anti-Inflammatory and Analgesic Agents

Other research has focused on synthesizing novel compounds derived from similar structural frameworks for evaluation as anti-inflammatory and analgesic agents. This includes work on benzodifuranyl and oxadiazepines derivatives, indicating the versatility of these chemical structures in medicinal chemistry for the development of potential therapeutic agents (Abu‐Hashem et al., 2020).

Development as PET Tracers for Imaging

Moreover, derivatives incorporating the piperazinyl group and related structures have been developed as positron emission tomography (PET) tracers. This research demonstrates the utility of such compounds in neuroimaging, specifically for mapping cerebral receptors, which underscores the potential application in neuroscience research and the development of diagnostic tools (Zhou et al., 2014).

Synthesis and Evaluation as Antihypertensive Agents

Further investigations have led to the synthesis of new triazolopyrimidines as potential antihypertensive agents. This highlights another therapeutic area where compounds with similar structural motifs might find application, demonstrating the broad potential of such molecules in addressing cardiovascular diseases (Bayomi et al., 1999).

properties

IUPAC Name

12-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3S/c1-3-11-29-23(32)22-19(10-16-34-22)30-20(25-26-24(29)30)8-9-21(31)28-14-12-27(13-15-28)17-4-6-18(33-2)7-5-17/h4-7,10,16H,3,8-9,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUIJVLEJDBNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.